molecular formula C16H22N2OS B5316449 (4-ALLYLPIPERAZINO)(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE

(4-ALLYLPIPERAZINO)(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE

Cat. No.: B5316449
M. Wt: 290.4 g/mol
InChI Key: GBXLQWBCVIWVPD-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE is a complex organic compound that combines the structural features of piperazine and benzothiophene

Properties

IUPAC Name

(4-prop-2-enylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-2-7-17-8-10-18(11-9-17)16(19)15-12-13-5-3-4-6-14(13)20-15/h2,12H,1,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXLQWBCVIWVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826267
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where an allyl group is attached to the nitrogen atom of the piperazine ring.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the benzothiophene core using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated piperazine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-ALLYLPIPERAZINO)(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of drugs targeting various biological pathways, including those involved in cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of the allylpiperazine and benzothiophene moieties in a single molecule provides unique chemical and biological properties.
  • This compound’s ability to undergo diverse chemical reactions and its potential applications in various fields make it a valuable target for further research and development.

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